molecular formula C5H6N2OS B1336931 4H,6H-thieno[3,4-c]isoxazol-3-amine CAS No. 884325-47-7

4H,6H-thieno[3,4-c]isoxazol-3-amine

Cat. No.: B1336931
CAS No.: 884325-47-7
M. Wt: 142.18 g/mol
InChI Key: AJGJMXCWYPBNBJ-UHFFFAOYSA-N
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Description

4H,6H-thieno[3,4-c]isoxazol-3-amine is a heterocyclic compound with the molecular formula C5H6N2OS It features a fused ring system comprising a thiophene ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,6H-thieno[3,4-c]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4H,6H-thieno[3,4-c]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H,6H-thieno[3,4-c]isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,6H-thieno[3,4-c]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Thieno[3,4-c]isoxazole: Similar in structure but lacks the amino group.

    4H,6H-thieno[3,4-c]isoxazol-3-ol: Contains a hydroxyl group instead of an amino group.

    4H,6H-thieno[3,4-c]isoxazol-3-thiol: Contains a thiol group instead of an amino group.

Uniqueness: 4H,6H-thieno[3,4-c]isoxazol-3-amine is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and functionalizations. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-c][1,2]oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5-3-1-9-2-4(3)7-8-5/h1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJMXCWYPBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429299
Record name 4H,6H-thieno[3,4-c]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884325-47-7
Record name 4H,6H-thieno[3,4-c]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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